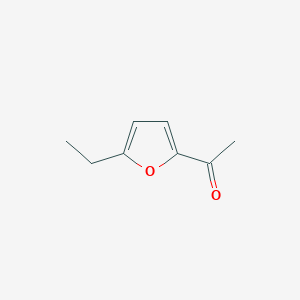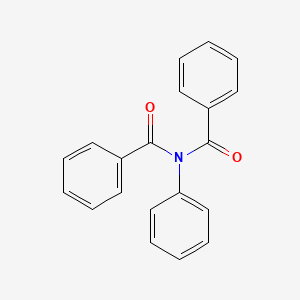
五氟苯基乙醇酸
描述
(Pentafluorophenyl)glycolic acid is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a glycolic acid moiety
科学研究应用
(Pentafluorophenyl)glycolic acid has a wide range of applications in scientific research:
作用机制
Target of Action
(Pentafluorophenyl)glycolic acid is a pharmaceutical preparation that is used as a regulatory agent for the synthesis of bisulphite-resistant pyridine compounds . It has been shown to inhibit the growth of viruses and enteroviruses .
Mode of Action
It is known that glycolic acid, a related compound, inhibits glucose-6-phosphate 1-dehydrogenase in humans . This inhibition could potentially disrupt the pentose phosphate pathway, affecting the production of NADPH and ribose 5-phosphate, which are crucial for cellular processes such as fatty acid synthesis and nucleotide synthesis .
Biochemical Pathways
(Pentafluorophenyl)glycolic acid may affect the pentose phosphate pathway due to its potential inhibition of Glucose-6-phosphate 1-dehydrogenase . This could lead to changes in the production of NADPH and ribose 5-phosphate, affecting various downstream cellular processes .
Pharmacokinetics
Related compounds such as poly(lactic-co-glycolic acid) (plga) are known to be biodegradable and can be broken down into their monomers in vivo, which are metabolized in the tricarboxylic acid cycle for degradation
Result of Action
The potential inhibition of glucose-6-phosphate 1-dehydrogenase could disrupt cellular processes such as fatty acid synthesis and nucleotide synthesis . This could potentially lead to changes in cell growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)glycolic acid typically involves the reaction of pentafluorophenol with glycolic acid derivatives under controlled conditions. One common method includes the esterification of glycolic acid with pentafluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester, which is then hydrolyzed to yield (Pentafluorophenyl)glycolic acid .
Industrial Production Methods: Industrial production of (Pentafluorophenyl)glycolic acid may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (Pentafluorophenyl)glycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The pentafluorophenyl group can be substituted with other nucleophiles, such as amines, to form amide bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like primary amines or thiols under mild conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
相似化合物的比较
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as peptide synthesis and bioconjugation.
Trifluoromethylphenyl glycolic acid: Another fluorinated glycolic acid derivative with similar reactivity but different steric and electronic properties.
Uniqueness: (Pentafluorophenyl)glycolic acid is unique due to the high electron-withdrawing capacity of the pentafluorophenyl group, which significantly enhances its reactivity compared to other fluorinated derivatives. This makes it particularly useful in applications requiring strong electrophilic activation .
属性
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAKKRNFCXRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983782 | |
| Record name | Hydroxy(pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-24-4 | |
| Record name | 2,3,4,5,6-Pentafluoro-α-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pentafluorophenyl)glycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentafluorophenyl)glycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1619580.png)

![5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1619584.png)











